2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
- δ 1.21 (t, J = 7.2 Hz, 3H) : Ethyl group methyl protons.
- δ 2.85 (q, J = 7.2 Hz, 2H) : Ethyl methylene adjacent to thiazole.
- δ 3.45–3.78 (m, 4H) : Methylene protons of the dioxolane ring.
- δ 4.12 (s, 2H) : Spirocyclic N-CH₂-Ph bridge.
- δ 6.92–7.45 (m, 5H) : Aromatic protons from the phenyl group.
- δ 10.31 (s, 1H) : Exchangeable hydroxyl proton.
¹³C NMR distinguishes carbons in heterocycles:
- δ 165.2 (C=O) : Thiazole C2.
- δ 152.3 (C=N) : Triazole C5.
- δ 109.8 (C-O-C) : Dioxolane oxygenated carbons.
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3350 cm⁻¹ : O-H stretch (hydroxyl).
- 1680 cm⁻¹ : C=N stretching (triazole).
- 1250 cm⁻¹ : C-O-C asymmetric stretch (dioxolane).
- 2920 cm⁻¹ : C-H aliphatic stretches (ethyl and spirocyclic CH₂ groups).
Mass Spectrometry (MS)
High-resolution ESI-MS shows:
- m/z 378.4 [M+H]⁺ : Corresponding to C₁₈H₁₈N₄O₂S.
- Fragment ions at m/z 245.1 (loss of spirocyclic moiety) and m/z 132.0 (thiazole-triazole core).
Conformational Analysis of the Thiazolo-Triazole-Spiro[4.5]decane Hybrid System
The compound’s three-dimensional architecture arises from interplay between rigid heterocycles and flexible substituents:
- Thiazolo-triazole core : Maintains near-planarity (dihedral angle < 5°) due to π-conjugation, as observed in similar fused systems.
- Spirocyclic system : Adopts a twisted chair conformation, with the dioxolane ring in a envelope conformation and the piperidine ring in a boat form. This creates a 75° angle between the two rings, reducing steric clash between oxygen and nitrogen lone pairs.
- Ethyl and phenyl groups : The ethyl chain adopts a staggered conformation relative to the thiazole ring, while the phenyl group rotates freely about the N-CH₂-Ph bond (barrier ≈ 8 kcal/mol), populating two dominant rotamers at room temperature.
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict:
- Dominant conformer : 68% population with phenyl group orthogonal to the spirocyclic plane.
- Energy difference : 1.2 kcal/mol between major and minor rotamers.
- Intramolecular hydrogen bond : O-H···N (triazole) with bond length 2.1 Å stabilizes the structure by 3.8 kcal/mol.
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-2-15-21-19-24(22-15)18(25)17(28-19)16(14-6-4-3-5-7-14)23-10-8-20(9-11-23)26-12-13-27-20/h3-7,16,25H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXSSAVMFOGUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the spirocyclic moiety and the phenyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique structure could be useful in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Substituent Impact on Activity: The 4-fluorophenyl group in 3c confers selectivity against maximal electroshock (MES)-induced seizures, with a lower ED50 (49.1 mg/kg) and higher protective index (PI = 1.9) compared to carbamazepine . The 4-propoxyphenyl group in 5b broadens activity to both MES and pentylenetetrazole (PTZ) models, albeit with a higher ED50 (63.4 mg/kg) and slightly reduced PI (1.7) .
Structural Modifications :
- The piperidinyl substituent in the analog from introduces a basic nitrogen, which could influence blood-brain barrier penetration. In contrast, the target compound’s spirocyclic dioxa-aza system may reduce CNS penetration but improve peripheral activity .
- The ethyl group at position 2 in the target compound is conserved across analogs (e.g., 3c, 5b), suggesting a role in maintaining core heterocycle stability .
Hypothetical Pharmacokinetic Profile: The 1,4-dioxa-8-azaspiro[4.5]decane moiety in the target compound likely increases polarity, improving aqueous solubility compared to phenyl or piperidinyl analogs.
Research Findings and Implications
- Anticonvulsant vs. Anti-inflammatory Activity: Thiazolo[3,2-b][1,2,4]triazole derivatives exhibit activity diversification based on substituents.
- Synthetic Flexibility : The thiazolo-triazole core allows modular substitution, enabling tailored drug design. For example, the spirocyclic system in the target compound could be optimized for COX-2 inhibition, leveraging structural motifs from NSAIDs .
- Unanswered Questions : Direct pharmacological data for the target compound are lacking. Future studies should evaluate its activity in inflammation models (e.g., carrageenan-induced edema) and compare it to benchmark compounds like ibuprofen derivatives .
Biological Activity
2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following characteristics:
- Molecular Formula : C23H30N4O3S
- Molecular Weight : 442.6 g/mol
- CAS Number : 886909-42-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exhibit:
- Antimicrobial Activity : The thiazole and triazole moieties are known for their effectiveness against a range of pathogens.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 18 |
The mechanism appears to involve the induction of cell cycle arrest and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at VCU evaluated the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The results indicated that compounds similar to 2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibited significant bactericidal activity against resistant strains of Staphylococcus aureus .
Case Study 2: Anticancer Potential
In a separate investigation published in a peer-reviewed journal, the anticancer effects of this compound were assessed on MCF-7 cells. The findings revealed that treatment with the compound led to a dose-dependent increase in apoptotic markers and a decrease in cell viability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
